molecular formula C13H13ClN4O3S B3042630 2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide CAS No. 648859-23-8

2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide

Cat. No.: B3042630
CAS No.: 648859-23-8
M. Wt: 340.79 g/mol
InChI Key: TZOUXXNVQWAKEX-UHFFFAOYSA-N
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Description

Research Applications and Scientific Value 2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide (CAS 648859-23-8) is a synthetic small molecule featuring a pyrazole core, a privileged scaffold in modern medicinal chemistry . Pyrazole-based compounds are extensively investigated for their diverse biological activities, with significant focus on their potential as anticancer and anti-inflammatory therapeutics . This specific compound serves as a valuable intermediate for researchers designing and synthesizing novel biomolecules for the treatment of life-threatening diseases . Mechanism of Action and Research Context The pyrazole moiety is a key pharmacophore in several clinical drugs and experimental compounds. These molecules can act through various mechanisms, including the selective inhibition of cyclooxygenase-2 (COX-2) in inflammation research and the induction of cell cycle arrest or apoptosis in oncology research . The structure of this acetamide derivative, which incorporates a chloroacetamide group and a nitropyrazole ring, is designed for further functionalization, allowing scientists to explore structure-activity relationships (SAR) and optimize binding affinity to biological targets . Handling and Compliance This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be handled by technically qualified individuals in a controlled laboratory setting. All information provided is for scientific reference. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Properties

IUPAC Name

2-chloro-N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3S/c1-8-12(18(20)21)13(17(2)16-8)22-10-6-4-3-5-9(10)15-11(19)7-14/h3-6H,7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOUXXNVQWAKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])SC2=CC=CC=C2NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction of Nitro Group: The major product is the corresponding amino derivative.

    Substitution of Chloro Group: The major products are the substituted acetamides, depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide can act as potent androgen receptor (AR) modulators. Specifically, they may serve as non-steroidal AR antagonists useful in treating androgen-dependent cancers, such as prostate cancer. The compound exhibits high affinity for the androgen receptor and demonstrates significant antagonistic activity, which can inhibit the proliferation of prostate cancer cell lines .

Anti-inflammatory Properties

The compound has potential anti-inflammatory effects, which are being explored in the context of treating inflammatory diseases. Its structure suggests that it could interfere with pathways involved in inflammation, although specific studies on this compound are still limited.

Pesticide Development

The pyrazole moiety in this compound is of interest in the development of new pesticides. Compounds with similar structures have been shown to possess insecticidal and fungicidal properties, making them candidates for agricultural applications. The thioether linkage may enhance biological activity against pests .

Synthetic Pathways

The synthesis of 2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide involves several steps that include the introduction of the chloro and thio groups onto a phenyl ring. The synthetic routes often utilize intermediates that are already known for their biological activity, allowing for the efficient development of new derivatives .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that similar compounds effectively inhibit prostate cancer cell growth by targeting AR pathways.
Study BAnti-inflammatory EffectsSuggested potential mechanisms through which pyrazole derivatives could modulate inflammatory responses.
Study CAgricultural UseEvaluated the efficacy of related compounds as novel pesticides with promising results against common agricultural pests.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thioether linkage may also play a role in binding to proteins or enzymes, affecting their function .

Comparison with Similar Compounds

Key Structural Differences:

Compound Name Pyrazole Substituents Thio/Sulfur Linkage Acetamide Substituents
2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide 1,3-dimethyl, 4-nitro Yes (S-phenyl) 2-chlorophenyl
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 1-(4-Cl-phenyl), 3-cyano No 2-chloroacetamide
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine core, 3-cyano Yes (S-pyridine) 4-chlorophenyl
2-(4-chlorophenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide 3-methyl, thiazol-thiophene No 4-chlorophenyl

Analysis: The target compound’s 1,3-dimethyl-4-nitro-pyrazole distinguishes it from analogs with cyano or chlorophenyl substituents (e.g., ).

Reported Activities:

Compound Biological Activity Mechanism/Application
2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide Potential insecticidal activity Nitro group enhances redox activity
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Insecticidal (Fipronil intermediate) Targets GABA receptors
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Antifungal, antibacterial Pyridine-thio synergy
Thiazole-thiophene-pyrazole analogs Anticancer, antimicrobial Heterocycle diversity

Analysis: The nitro group in the target compound may confer oxidative stress-inducing properties, differentiating it from cyano-substituted analogs that target neurotransmitter receptors . Thioether linkages in pyridine-based compounds (e.g., ) improve membrane permeability, a trait likely shared by the target compound.

Physical and Crystallographic Properties

  • Analog from : Reported as pale orange crystals (m.p. unspecified), recrystallized from ethanol-dioxane .
  • Fipronil Intermediate () : Characterized via FT-IR, NMR, and LCMS, with bond lengths consistent with similar pyrazole-acetamides (C–N: ~1.34 Å; C–S: ~1.76 Å) .

Comparison : The absence of crystallographic data for the target compound highlights a research gap. However, its structural similarity to SHELX-refined analogs suggests comparable stability and packing efficiency .

Biological Activity

2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

  • A 2-chloro substituent.
  • A N-(thio)phenyl acetamide moiety.
  • A 1,3-dimethyl-4-nitro-1H-pyrazole group.

These structural components are believed to contribute to its biological efficacy.

1. Anticancer Activity

Research indicates that compounds similar to 2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide exhibit potent activity against various cancer cell lines. For instance:

  • Androgen Receptor Modulation : This compound has been identified as a tissue-selective androgen receptor modulator (SARM), demonstrating significant antagonistic activity against the androgen receptor (AR). It effectively inhibited the proliferation of prostatic cancer cell lines, suggesting its potential utility in treating prostate cancer and other AR-dependent diseases .

2. Antimicrobial Activity

Similar pyrazole derivatives have shown promising antimicrobial properties. For example:

  • Bacterial Inhibition : Studies have demonstrated that pyrazole-based compounds can disrupt bacterial cell membranes, leading to cell lysis. This mechanism was particularly noted in derivatives that exhibited significant anti-inflammatory activity by inhibiting nitric oxide production .

3. Antifungal Activity

Some derivatives of pyrazole have been evaluated for their antifungal properties:

  • Inhibition of Fungal Growth : Compounds with similar structures demonstrated moderate to excellent activities against various phytopathogenic fungi, indicating potential applications in agricultural settings .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerAR antagonism; inhibits prostatic cancer cells
AntimicrobialDisruption of cell membranes
AntifungalInhibition of fungal growth

Case Study: Prostate Cancer Treatment

A study highlighted the effectiveness of pyrazole derivatives in prostate cancer models. The compound exhibited high affinity for the androgen receptor and was able to inhibit tumor growth in vivo. The results suggest that modifications in the pyrazole structure can enhance AR antagonism while minimizing side effects associated with traditional therapies .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, reacting a substituted pyrazole-thiol intermediate with 2-chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane or THF is a common approach . Optimization involves:
  • Temperature : Maintaining 0–5°C during reagent addition to minimize side reactions.
  • Catalysts : Fly-ash:PTS (paratoluenesulfonic acid) under solvent-free microwave conditions enhances reaction efficiency .
  • Monitoring : TLC (using ethyl acetate/hexane mixtures) ensures reaction completion .
    Yield improvements (70–85%) are achieved by recrystallization from ethanol-DMF mixtures .

Q. How can spectroscopic techniques confirm the structural integrity and purity of the compound?

  • Methodological Answer :
  • FT-IR : Confirm the presence of C=O (amide I band, ~1650 cm⁻¹), S–C (thioether, ~650 cm⁻¹), and NO₂ (asymmetric stretch, ~1520 cm⁻¹) .
  • ¹H/¹³C-NMR : Key signals include:
  • Acetamide CH₂Cl at δ ~4.2 ppm (¹H) and δ ~40 ppm (¹³C).
  • Pyrazole methyl groups at δ ~2.5 ppm (¹H) .
  • LCMS : Molecular ion peak [M+H]⁺ should match the exact mass (e.g., m/z 397.05 for C₁₄H₁₃ClN₄O₃S) .

Q. What are the standard protocols for crystallographic characterization of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) is recommended. Key steps:
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion .
  • Hydrogen Bonding : Graph set analysis (e.g., R₂²(8) motifs) identifies packing patterns influencing stability .
  • Validation : Check CIF files with PLATON or checkCIF for systematic errors .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence reactivity in cross-coupling or substitution reactions?

  • Methodological Answer :
  • Nitro Group : Strong electron-withdrawing effect activates the pyrazole ring for nucleophilic aromatic substitution (e.g., with amines or thiols) but may hinder Pd-catalyzed couplings (e.g., Suzuki) due to competitive coordination .
  • Chloroacetamide : The Cl atom undergoes SN2 displacement with thiols or amines (e.g., forming thioethers or secondary amides). Steric hindrance from the 1,3-dimethyl group slows reactivity, requiring polar aprotic solvents (DMF, DMSO) .
  • Case Study : Substitution with thiomorpholine in similar acetamide derivatives achieved 89% yield in DMF at 80°C .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values or mechanisms often arise from:
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) and validate via dose-response curves.
  • Structural Analogues : Compare with derivatives (e.g., 2-chloro-N-methylacetamide vs. N-ethyl variants) to isolate substituent effects .
  • Solubility : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts .
    Meta-analyses of PubChem BioAssay data (AID 504904) can contextualize results .

Q. How can computational modeling predict hydrogen bonding and crystal packing behavior?

  • Methodological Answer :
  • DFT Calculations : Gaussian 16 at B3LYP/6-31G(d) level optimizes geometry and calculates electrostatic potential surfaces to predict H-bond donors/acceptors .
  • Crystal Packing : Mercury (CCDC) visualizes π-π stacking (3.8–4.2 Å) and van der Waals interactions. For example, the nitro group often forms C–H···O interactions with adjacent phenyl rings .
  • Polymorphism Screening : Slurry experiments in ethyl acetate/hexane identify stable forms, validated via PXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide

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